![molecular formula C6H12N2O3 B14443755 2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid is a compound with a unique structure that includes an aminoethoxy group and an ethenyl group attached to an acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid typically involves the reaction of 2-aminoethoxyethanol with acetic acid derivatives under specific conditions. One common method includes the use of protective groups to prevent unwanted side reactions, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce ethyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in conjugation reactions. These interactions can modulate biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2-aminoethoxy)ethoxy]acetic acid
- 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid
- 2-[2-(2-aminoethoxy)ethoxy]ethanol
Uniqueness
2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications compared to its analogs .
Eigenschaften
Molekularformel |
C6H12N2O3 |
---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid |
InChI |
InChI=1S/C6H12N2O3/c7-1-3-11-4-2-8-5-6(9)10/h2,4,8H,1,3,5,7H2,(H,9,10)/b4-2+ |
InChI-Schlüssel |
YEKNJVQWXXDDQO-DUXPYHPUSA-N |
Isomerische SMILES |
C(CO/C=C/NCC(=O)O)N |
Kanonische SMILES |
C(COC=CNCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.